

Technical Guide: Nilutamide-d6 for Research and Development

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the commercial availability, technical specifications, and key applications of **Nilutamide-d6**. This deuterated analog of Nilutamide serves as an essential tool in preclinical and clinical research, particularly in pharmacokinetic (PK) and absorption, distribution, metabolism, and excretion (ADME) studies.

Commercial Suppliers and Availability

Nilutamide-d6 is available from several specialized chemical suppliers that provide isotopically labeled compounds for research purposes. The table below summarizes the offerings from prominent vendors. Please note that pricing is often available upon request and can vary based on the quantity and required purity.



Supplier	Product Name	CAS Number	Molecular Formula	Molecular Weight (g/mol)	Purity/Iso topic Enrichme nt	Available Quantitie s
MedchemE xpress	Nilutamide- d6	1189477- 66-4	C12H4D6F3 N3O4	323.26	>98%	1mg, 5mg, 10mg, 50mg, 100mg
Simson Pharma Limited	Nilutamide D6	1189477- 66-4	C12H4D6F3 N3O4	323.26	Accompani ed by Certificate of Analysis	Inquire
BOC Sciences	Nilutamide- [d6]	1189477- 66-4	C12H4D6F3 N3O4	323.26	>95%	Inquire
Cayman Chemical	Nilutamide- d6	1189477- 66-4	C12H4D6F3 N3O4	323.3	≥99% deuterated forms (d1- d6)	1mg, 5mg, 10mg
Pharmaffili ates	Nilutamide- d6	1189477- 66-4	C12H4D6F3 N3O4	323.26	N/A	Inquire
VIVAN Life Sciences	Nilutamide D6	1189477- 66-4	C12H4D6F3 N3O4	323.26	N/A	Inquire
CymitQuim ica	Nilutamide- d6	1189477- 66-4	C12D6H4F3 N3O4	323.258	N/A	25mg

Note: "Inquire" indicates that the supplier should be contacted directly for information on available quantities and pricing. Purity and isotopic enrichment are typically detailed in the Certificate of Analysis provided with the product.

Technical Profile and Quality Control

Nilutamide-d6 is a stable, isotopically labeled version of Nilutamide, where six hydrogen atoms on the two methyl groups have been replaced with deuterium. This modification results in a



higher molecular weight, which allows it to be distinguished from the unlabeled drug in mass spectrometry-based assays, while maintaining nearly identical physicochemical properties.

A typical Certificate of Analysis for **Nilutamide-d6** would include the following information:

• Product Name: Nilutamide-d6

CAS Number: 1189477-66-4

Lot Number: [Example: XXX-XXX]

Appearance: White to off-white solid

Molecular Formula: C12H4D6F3N3O4

Molecular Weight: 323.26 g/mol

• Purity (HPLC): ≥98%

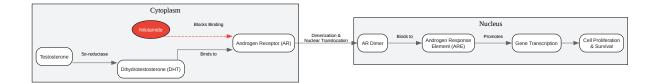
Isotopic Enrichment: ≥99% Deuterium Incorporation

• Storage Conditions: -20°C or -80°C for long-term storage, protected from light and moisture.

Mechanism of Action: Androgen Receptor Antagonism

Nilutamide, and by extension its deuterated form, functions as a nonsteroidal antiandrogen. Its primary mechanism of action is the competitive inhibition of the androgen receptor (AR). In prostate cancer, androgens like testosterone and dihydrotestosterone (DHT) bind to the AR, leading to its translocation to the nucleus, where it acts as a transcription factor to promote tumor growth. Nilutamide blocks this binding, thereby inhibiting the downstream signaling pathways that drive cancer cell proliferation.[1][2][3][4]





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Androgen Receptor Signaling Pathway and Nilutamide Inhibition.

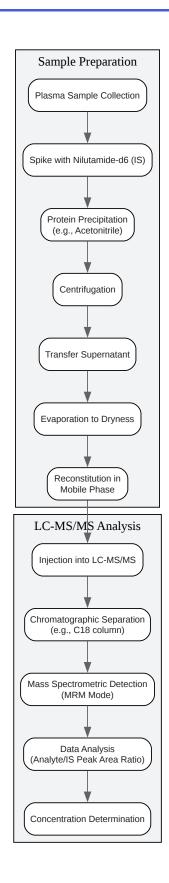
Experimental Protocols: Use of Nilutamide-d6 as an Internal Standard

The primary application of **Nilutamide-d6** is as an internal standard (IS) in bioanalytical methods, particularly for liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays.[5][6] The use of a stable isotope-labeled IS is considered the gold standard for quantitative bioanalysis as it corrects for variability during sample preparation and analysis.[7] [8][9]

General Workflow for LC-MS/MS Analysis

The following diagram illustrates the typical workflow for using **Nilutamide-d6** as an internal standard in a pharmacokinetic study.





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Workflow for using Nilutamide-d6 as an internal standard in LC-MS/MS.



Detailed Protocol for Quantification of Nilutamide in Plasma

This protocol is a representative example and may require optimization for specific instrumentation and study requirements.

- 1. Preparation of Stock and Working Solutions:
- Prepare a 1 mg/mL stock solution of Nilutamide and Nilutamide-d6 in methanol.
- Prepare a series of working standard solutions of Nilutamide by serial dilution of the stock solution with a 50:50 mixture of acetonitrile and water to create calibration standards.
- Prepare a working solution of Nilutamide-d6 (internal standard) at a fixed concentration (e.g., 100 ng/mL) in the same diluent.
- 2. Sample Preparation:
- To 100 μL of plasma sample (calibration standard, quality control sample, or unknown study sample), add 10 μL of the **Nilutamide-d6** internal standard working solution.
- Vortex mix for 30 seconds.
- Add 300 μL of acetonitrile to precipitate plasma proteins.
- Vortex mix for 2 minutes.
- Centrifuge at 14,000 rpm for 10 minutes to pellet the precipitated proteins.
- Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
- Reconstitute the residue in 100 μL of the mobile phase.
- Vortex mix and transfer to an autosampler vial for analysis.
- 3. LC-MS/MS Conditions:



- LC System: A suitable UHPLC or HPLC system.
- Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 μm).
- Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile
 (B).
- Flow Rate: 0.4 mL/min.
- Injection Volume: 5 μL.
- Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
- Ionization Mode: Positive or negative, to be optimized for sensitivity.
- MRM Transitions:
 - Nilutamide: [M+H]⁺ → fragment ion (to be determined by infusion).
 - **Nilutamide-d6**: [M+H]⁺ → fragment ion (to be determined by infusion).
- 4. Data Analysis:
- Construct a calibration curve by plotting the peak area ratio of Nilutamide to Nilutamide-d6
 against the concentration of the calibration standards.
- Determine the concentration of Nilutamide in the unknown samples by interpolating their peak area ratios from the calibration curve.

Synthesis of Nilutamide-d6

The synthesis of deuterated compounds like **Nilutamide-d6** typically involves specialized techniques to introduce deuterium atoms at specific positions. While detailed proprietary synthesis methods are not publicly available, general approaches for deuteration can be employed. One common method is the use of a deuterated starting material, such as d6-acetone, in the synthesis of the hydantoin ring of Nilutamide. Another approach involves iridium-catalyzed C-H deuteration of the final compound or a late-stage intermediate.[10][11]



Conclusion

Nilutamide-d6 is an indispensable tool for researchers in drug development, providing a reliable internal standard for the accurate quantification of Nilutamide in biological matrices. Its commercial availability from several reputable suppliers facilitates its use in essential pharmacokinetic and bioanalytical studies. The methodologies outlined in this guide provide a solid foundation for the integration of **Nilutamide-d6** into research protocols, ultimately contributing to a better understanding of the pharmacology of this important antiandrogen drug.

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